Chemical Identity
The compound 6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine is an organic compound with the molecular formula and a CAS number of 1423034-73-4. It is classified under specialty materials and is notable for its unique structural features, including a trifluoromethyl group and a triazole-pyridine framework.
Source
This compound can be sourced from various chemical suppliers, including Parchem and American Elements, which provide it for research and industrial applications. It is available in different forms, including its dihydrochloride salt variant.
Classification
The compound belongs to the class of heterocyclic compounds, specifically those containing both triazole and pyridine rings. It is recognized for its potential biological activity and utility in medicinal chemistry.
Methods of Synthesis
The synthesis of 6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine typically involves multi-step organic reactions that may include:
Technical details on specific reaction conditions (e.g., temperature, solvents) are often proprietary or vary based on laboratory protocols.
Structural Features
The molecular structure of 6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine can be described as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 218.19 g/mol |
InChI Key | LLQLNTVGADPKKC-UHFFFAOYSA-N |
SMILES | C1CC2=NN=C(N2CC1C(F)(F)F)CN |
The compound can participate in various chemical reactions typical for amines and heterocycles:
These reactions are vital for modifying the compound's structure to enhance its biological activity or tailor its properties for specific applications.
The mechanism of action for compounds like 6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine typically involves interaction with biological targets such as enzymes or receptors.
Quantitative data regarding binding affinities and specific biological targets are essential for understanding its pharmacological profile but may vary based on experimental conditions.
The primary applications of 6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine lie in medicinal chemistry and pharmaceutical development:
CAS No.:
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 1357362-67-4
CAS No.: 1152-76-7
CAS No.: 90176-82-2